6-Chloro-3-iodoimidazo[1,2-A]pyrazine
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Overview
Description
6-Chloro-3-iodoimidazo[1,2-A]pyrazine is a heterocyclic compound with the molecular formula C6H3ClIN3. It is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to undergo radical reactions for direct functionalization . This suggests that 6-Chloro-3-iodoimidazo[1,2-A]pyrazine may interact with its targets through similar mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other compounds.
Preparation Methods
The synthesis of 6-Chloro-3-iodoimidazo[1,2-A]pyrazine typically involves the functionalization of imidazo[1,2-A]pyrazine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve the use of specific reagents and controlled reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
6-Chloro-3-iodoimidazo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-Chloro-3-iodoimidazo[1,2-A]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products.
Comparison with Similar Compounds
6-Chloro-3-iodoimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
6-Chloro-3-iodoimidazo[1,2-A]pyridazine: This compound has a similar structure but different chemical properties and applications.
Imidazo[1,2-A]pyridines: These compounds are also valuable in organic synthesis and pharmaceutical chemistry but have different reactivity and applications.
This compound stands out due to its unique combination of chlorine and iodine atoms, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIWFMDUHRBONR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857386 |
Source
|
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-10-6 |
Source
|
Record name | 6-Chloro-3-iodoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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